2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride
CAS No.: 187269-63-2
Cat. No.: VC0071172
Molecular Formula: C26H43FO9
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187269-63-2 |
|---|---|
| Molecular Formula | C26H43FO9 |
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1 |
| Standard InChI Key | YGQXZOVKBRJLJC-ZBRFXRBCSA-N |
| Isomeric SMILES | CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
| SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Introduction
Chemical Identity and Properties
Basic Chemical Information
2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is a protected glycosyl fluoride derivative with several synonyms in chemical literature. The compound's basic properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 187269-63-2 |
| Molecular Formula | C26H43FO9 |
| Molecular Weight | 518.61 g/mol |
| MDL Number | MFCD11035863 |
| Synonyms | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis(2,2-dimethylpropanoate); (2R,3S,4S,5R,6R)-2-fluoro-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate); Tetra-O-pivaloyl-α-D-mannosyl fluoride |
The compound consists of a mannopyranose ring structure with four pivaloyl (2,2-dimethylpropanoate) protecting groups attached to the hydroxyl groups at the 2, 3, 4, and 6 positions, while the anomeric position (C1) contains a fluorine atom .
Structural Features
The structure of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is characterized by several important features that determine its chemical behavior and applications:
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The mannopyranose ring forms the core scaffold of the molecule
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The four pivaloyl groups (each containing a tert-butyl moiety) provide steric bulk and protection for the hydroxyl groups
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The anomeric fluorine atom serves as an excellent leaving group, facilitating glycosylation reactions
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The α-configuration at the anomeric center is crucial for its stereochemical outcome in glycosylation reactions
These structural characteristics collectively contribute to the compound's effectiveness as a glycosyl donor in carbohydrate synthesis, particularly for reactions requiring α-mannosidic linkages .
Physical Properties
While specific physical data is limited in the available sources, 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is likely a white to off-white crystalline solid at room temperature. The presence of four lipophilic pivaloyl groups enhances its solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, while limiting its water solubility. These properties are typical for protected carbohydrate derivatives used in organic synthesis.
Synthesis and Preparation
Quality Control Parameters
Commercial suppliers of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride typically ensure product quality through various analytical techniques. For example, TCI Chemical specifies a purity of >95.0% as determined by gas chromatography for their product . Quality control parameters likely include:
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Chromatographic purity assessment (HPLC, GC)
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Spectroscopic confirmation of structure (NMR, MS)
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Optical rotation to confirm stereochemical integrity
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Elemental analysis
| Supplier | Product Code | Specifications | Availability |
|---|---|---|---|
| TCI Chemical | T2568 | >95.0% (GC) | Commercial catalog |
| Usbiological | 294875 | Not specified | Commercial catalog |
| TRC (Toronto Research Chemicals) | T306363 | Not specified | Commercial catalog |
| Biosynth Carbosynth | MT07150 | Not specified | Commercial catalog |
| Glentham Life Sciences | GC5179 | Not specified | Custom quotation |
| BOC Sciences | Not specified | Industrial Grade | Commercial catalog |
These suppliers provide the compound in various quantities and purities to meet different research needs .
| Supplier | Quantity | Price (USD) | Price per Gram (USD) | Last Updated |
|---|---|---|---|---|
| TCI Chemical | 1g | $280 | $280.00 | 2024-03-01 |
| Usbiological | 2g | $322 | $161.00 | 2021-12-16 |
| TRC | 1g | $60 | $60.00 | 2021-12-16 |
| TRC | 500mg | $45 | $90.00 | 2021-12-16 |
| Biosynth Carbosynth | 2g | $52.5 | $26.25 | 2021-12-16 |
This significant price variation (ranging from approximately $26 to $280 per gram) highlights the importance of considering both cost and quality factors when sourcing this compound for research purposes .
Applications in Chemical Research
Glycosylation Chemistry
The primary application of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is as a glycosyl donor in stereospecific α-D-mannosylation reactions. The compound's unique features make it particularly valuable for this purpose:
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The anomeric fluoride acts as an excellent leaving group, facilitating glycosidic bond formation
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The pivaloyl protecting groups provide steric control and influence reactivity
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The inherent stereochemistry of the mannose scaffold favors α-selectivity in glycosylation reactions
These properties make the compound an important tool for researchers synthesizing complex oligosaccharides and glycoconjugates that require precise control over stereochemistry and regioselectivity .
Pharmaceutical Research Applications
One significant application of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is in the preparation of selectin inhibitors. Specifically, the compound has been utilized in the synthesis of di- and trivalent phenyl substituted glycosides that function as selectin inhibitors .
Selectins are cell adhesion molecules that play crucial roles in inflammatory processes and immune responses. Inhibitors of selectins have potential therapeutic applications in treating inflammatory diseases, cancer metastasis, and other pathological conditions involving cell adhesion and migration. The ability to synthesize well-defined glycosides using reagents like 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is essential for developing such inhibitors with optimal potency and selectivity.
Synthetic Methodology Advancement
Beyond its specific applications in glycobiology and pharmaceutical research, 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride contributes to the advancement of synthetic methodology in carbohydrate chemistry. The compound serves as a model system for studying:
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The influence of protecting groups on glycosylation outcomes
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The reactivity of glycosyl fluorides compared to other glycosyl donors
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The development of new catalytic systems for glycosylation reactions
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Structure-activity relationships in glycomimetic compounds
These methodological contributions have broader implications for synthetic organic chemistry, particularly in the realm of complex molecule synthesis.
Research Developments
Future Research Directions
Based on current trends in carbohydrate chemistry and glycobiology, several promising research directions involving 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride can be anticipated:
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Integration with emerging synthetic technologies such as photocatalysis or electrochemistry
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Application in the synthesis of increasingly complex glycan structures relevant to human health
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Development of more selective and potent glycomimetic drugs targeting selectins and other carbohydrate-binding proteins
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Exploration of new reaction conditions that enhance stereoselectivity and efficiency
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Use in studying fundamental aspects of carbohydrate structure and reactivity
These future directions highlight the continuing relevance of this compound in advancing our understanding of carbohydrate chemistry and its applications in medicine and biology.
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